Desisopropyl ethyl verapamil

Description

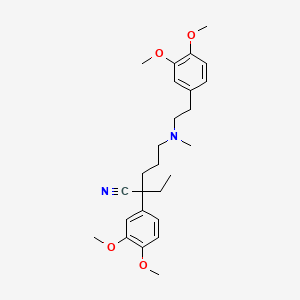

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4/c1-7-26(19-27,21-10-12-23(30-4)25(18-21)32-6)14-8-15-28(2)16-13-20-9-11-22(29-3)24(17-20)31-5/h9-12,17-18H,7-8,13-16H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJESQVUROIXZIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67018-83-1 |

Source

|

| Record name | D-525 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2RS)-2-(3,4-DIMETHOXYPHENYL)-5-((2-(3,4-DIMETHOXYPHENYL)ETHYL)(METHYL)AMINO)-2-ETHYLPENTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VYK4J9OWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Unraveling the Enigmatic Mechanism of Action of Desisopropyl Ethyl Verapamil: A Technical Guide for Advanced Research

A Senior Application Scientist's In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Metabolic Enigma

Verapamil, a cornerstone of cardiovascular therapy, undergoes extensive hepatic metabolism, yielding a complex array of derivatives with distinct pharmacological profiles. Among these, the N-dealkylated metabolite, formally known as D-617 and colloquially referred to as desisopropyl ethyl verapamil, presents a fascinating case study in the divergence of metabolite function from the parent compound. While verapamil is a potent L-type calcium channel blocker and a P-glycoprotein (P-gp) inhibitor, emerging evidence compels us to hypothesize a starkly different mechanism of action for D-617. This guide provides a comprehensive exploration of the hypothesized mechanism of action for desisopropyl ethyl verapamil (D-617), supported by detailed experimental protocols to rigorously test this hypothesis. Our central thesis posits that desisopropyl ethyl verapamil (D-617) has negligible L-type calcium channel blocking activity and primarily functions as a substrate for the P-glycoprotein efflux pump. This shift in activity has profound implications for understanding the overall pharmacological and toxicological profile of verapamil.

Section 1: The Divergent Path of a Metabolite: From Calcium Channel Blocker to P-glycoprotein Substrate

Verapamil's therapeutic efficacy is intrinsically linked to its ability to block L-type calcium channels, leading to vasodilation and reduced cardiac workload.[1][2] It is also a known inhibitor of the multidrug resistance transporter P-glycoprotein, a property that has been explored for its potential in overcoming cancer drug resistance.[3] However, the metabolic journey of verapamil through N-dealkylation to form D-617 appears to strip it of its primary therapeutic action while retaining its interaction with P-gp, albeit in a fundamentally different manner.

The Waning of a Calcium Channel Blocker: Evidence for the Inactivity of D-617

Multiple lines of evidence converge to suggest that D-617 lacks the significant L-type calcium channel blocking activity of its parent compound. Electrophysiological studies on isolated rabbit hearts have demonstrated that D-617 has no effect on atrioventricular (AV) nodal parameters, which are highly sensitive to L-type calcium channel blockade.[4] In contrast, verapamil and its other major metabolite, norverapamil, exhibit pronounced AV nodal effects.[4] Furthermore, in vivo studies in anesthetized dogs revealed that D-617 did not contribute to verapamil's electrophysiological actions and, in fact, induced a reduction in cardiac contractility and an increase in coronary resistance, effects contrary to those of a typical calcium channel blocker.[5]

This functional divergence can be attributed to the structural modification during metabolism. The removal of the N-linked aralkyl group significantly alters the molecule's conformation and interaction with the L-type calcium channel's binding site.

A New Role Emerges: D-617 as a P-glycoprotein Substrate

While its calcium channel blocking activity is diminished, D-617's interaction with P-glycoprotein is not only retained but transformed. In stark contrast to verapamil, which acts as an inhibitor of P-gp, studies have shown that D-617 is a substrate for this efflux pump. This means that D-617 is actively transported by P-gp, a mechanism that can have significant implications for its own disposition and for potential drug-drug interactions. This differential activity between verapamil, norverapamil (inhibitors), and D-617 (a substrate) highlights the critical importance of understanding metabolite pharmacology.

This leads to our central hypothesis, visualized in the following diagram:

Figure 1: Hypothesized differential mechanism of action of Verapamil and its metabolite, Desisopropyl Ethyl Verapamil (D-617).

Section 2: Experimental Validation of the Mechanistic Hypothesis

To rigorously test our hypothesis, a two-pronged experimental approach is necessary, focusing on the two key molecular targets: the L-type calcium channel and P-glycoprotein.

Protocol for Assessing L-type Calcium Channel Activity: Whole-Cell Patch-Clamp Electrophysiology

The gold standard for characterizing the interaction of a compound with ion channels is the patch-clamp technique. This protocol outlines the steps to measure the effect of desisopropyl ethyl verapamil (D-617) on L-type calcium currents in isolated cardiomyocytes.

Objective: To determine if D-617 inhibits L-type calcium channel currents.

Materials:

-

Isolated ventricular cardiomyocytes (e.g., from guinea pig or rabbit)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External (Tyrode's) solution: 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution: 120 mM CsCl, 20 mM TEA-Cl, 5 mM Mg-ATP, 0.1 mM Na-GTP, 10 mM EGTA, 10 mM HEPES; pH adjusted to 7.2 with CsOH.

-

Desisopropyl ethyl verapamil (D-617) stock solution (in DMSO)

-

Verapamil hydrochloride stock solution (positive control)

-

Vehicle control (DMSO)

Procedure:

-

Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Obtain a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a holding potential of -80 mV.

-

To inactivate sodium and T-type calcium channels, apply a depolarizing prepulse to -40 mV for 200 ms.

-

Apply a series of depolarizing test pulses (e.g., from -30 mV to +60 mV in 10 mV increments for 300 ms) to elicit L-type calcium currents.

-

-

Data Acquisition:

-

Record baseline L-type calcium currents in the external solution.

-

Perfuse the cell with the external solution containing the vehicle control (DMSO) and record the currents.

-

Perfuse the cell with increasing concentrations of D-617 (e.g., 0.1, 1, 10, 100 µM) and record the currents at each concentration.

-

As a positive control, perfuse the cell with a known concentration of verapamil (e.g., 1 µM) and record the currents.

-

-

Data Analysis:

-

Measure the peak inward current at each test potential.

-

Construct current-voltage (I-V) relationships for each condition.

-

Calculate the percentage of inhibition of the peak L-type calcium current by D-617 at each concentration.

-

If inhibition is observed, determine the half-maximal inhibitory concentration (IC₅₀).

-

Expected Outcome: Based on our hypothesis, D-617 will show minimal to no inhibition of the L-type calcium current, even at high concentrations, while verapamil will exhibit potent, concentration-dependent inhibition.

Figure 2: Experimental workflow for assessing the effect of D-617 on L-type calcium channels using whole-cell patch-clamp.

Protocol for Assessing P-glycoprotein Interaction: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that expresses P-gp and is a widely accepted in vitro model for studying intestinal drug transport.[6][7][8]

Objective: To determine if D-617 is a substrate of P-gp.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 12-well plates)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Lucifer yellow (for monolayer integrity testing)

-

Desisopropyl ethyl verapamil (D-617)

-

Digoxin (known P-gp substrate, for validation)

-

Verapamil (known P-gp inhibitor, for validation)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture and Differentiation:

-

Seed Caco-2 cells onto Transwell inserts.

-

Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values >250 Ω·cm² are typically used.[9]

-

Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

-

-

Bidirectional Transport Assay:

-

Apical to Basolateral (A-B) Transport:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the transport buffer containing D-617 to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate at 37°C with gentle agitation.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.

-

-

Basolateral to Apical (B-A) Transport:

-

Follow the same procedure as above, but add the D-617 solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

-

-

-

Sample Analysis: Quantify the concentration of D-617 in the collected samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the flux rate, A is the surface area of the insert, and C₀ is the initial concentration.

-

-

Calculate the efflux ratio (ER):

-

ER = Papp (B-A) / Papp (A-B)

-

-

Expected Outcome: An efflux ratio significantly greater than 2 for D-617 would indicate that it is actively transported by an efflux pump, supporting the hypothesis that it is a P-gp substrate.[6] To confirm the involvement of P-gp, the experiment can be repeated in the presence of a known P-gp inhibitor like verapamil, which should reduce the efflux ratio of D-617.

Figure 3: Workflow for the Caco-2 permeability assay to determine if D-617 is a P-glycoprotein substrate.

Section 3: Quantitative Data Summary and Interpretation

The following table summarizes the expected and literature-derived quantitative data that would support our central hypothesis.

| Compound | Target | Parameter | Value | Interpretation |

| Verapamil | L-type Ca²⁺ Channel | IC₅₀ | ~1 µM | Potent inhibitor |

| Desisopropyl Ethyl Verapamil (D-617) | L-type Ca²⁺ Channel | IC₅₀ | >100 µM (Hypothesized) | Negligible inhibitory activity |

| Verapamil | P-glycoprotein | IC₅₀ (for inhibition) | ~1-5 µM | Potent inhibitor |

| Desisopropyl Ethyl Verapamil (D-617) | P-glycoprotein | Efflux Ratio | >2 (Hypothesized) | Substrate for efflux |

Conclusion: A Paradigm Shift in Understanding Verapamil's Metabolite Profile

The available evidence strongly supports a paradigm shift in our understanding of desisopropyl ethyl verapamil (D-617). The central hypothesis presented in this guide—that D-617 is not a significant L-type calcium channel blocker but rather a substrate for P-glycoprotein—has significant implications for drug development and clinical pharmacology. This differential activity underscores the necessity of characterizing the pharmacological profiles of major metabolites, as they can contribute to the parent drug's overall efficacy and safety in unexpected ways. The detailed experimental protocols provided herein offer a robust framework for the definitive validation of this hypothesis, paving the way for a more complete and nuanced understanding of verapamil's complex in vivo behavior.

References

- Neugebauer, G. (1978). Comparative cardiovascular actions of verapamil and its major metabolites in the anaesthetised dog. Cardiovascular Research, 12(4), 247-254.

- Rinkenberger, R. L., Naccarelli, G. V., & Prystowsky, E. N. (1983). Electrophysiologic effects of verapamil metabolites in the isolated heart. Journal of cardiovascular pharmacology, 5(5), 841-846.

- BenchChem. (2025). Application Note and Protocol: Utilizing P-gp Modulator 2 in Caco-2 Permeability Assays.

-

Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

- Schomerus, M., Spiegelhalder, B., Stieren, B., & Eichelbaum, M. (1976). Physiological disposition of verapamil in man. Cardiovascular research, 10(5), 605–612.

- Brotzu, G., Linet, O. I., & Schmassmann, A. (1991). Effects of verapamil enantiomers and major metabolites on the cytotoxicity of vincristine and daunomycin in human lymphoma cell lines. European journal of clinical pharmacology, 40(1), 53-59.

-

Evotec. (n.d.). P-gp Inhibition Service. Retrieved from [Link]

-

BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

JoVE. (2010, May 28). Whole-Cell Recording of Calcium Release-Activated Calcium CRAC Currents in Human T Lymphocytes [Video]. Journal of Visualized Experiments. Retrieved from [Link]

- Takeda, Y., et al. (2018). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein.

- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.

- Wollenberg, A., et al. (2003). Verapamil: metabolism in cultures of primary human coronary arterial endothelial cells. Drug Metabolism and Disposition, 31(7), 856-861.

-

ResearchGate. (2015, November 18). A P-gp vesicular transport inhibition assay - Optimization and validation for drug-drug interaction testing. Retrieved from [Link]

- Bellamy, W. T. (1996). P-glycoproteins and multidrug resistance. Annual review of pharmacology and toxicology, 36(1), 161-183.

- Lee, J. S., & Lee, S. H. (2000). Cellular electrophysiology of amlodipine: probing the cardiac L-type calcium channel. Naunyn-Schmiedeberg's archives of pharmacology, 361(4), 445-452.

- Sun, L., & Kass, R. S. (2002). Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes. The Journal of physiology, 541(Pt 2), 365–380.

-

ResearchGate. (2024, May 14). An experimental investigation of rundown of the L-type calcium current. Retrieved from [Link]

-

PubMed. (n.d.). Plasma levels and myocardial content of verapamil, norverapamil and two N-dealkyl-metabolites in man. Retrieved from [Link]

-

PubMed. (n.d.). Influence of metabolites on protein binding of verapamil enantiomers. Retrieved from [Link]

-

PubMed. (n.d.). Simultaneous quantitation of verapamil, norverapamil, and n-dealkylated metabolites in human plasma following oral administration. Retrieved from [Link]

-

PubMed. (n.d.). Electrophysiologic effects of verapamil metabolites in the isolated heart. Retrieved from [Link]

-

PubMed. (n.d.). Comparative cardiovascular actions of verapamil and its major metabolites in the anaesthetised dog. Retrieved from [Link]

-

ClinPGx. (n.d.). verapamil D-617. Retrieved from [Link]

-

PubMed. (n.d.). L-Type Ca2+ Channel Blockers Attenuate Electrical Changes and Ca2+ Rise Induced by Oxygen/Glucose Deprivation in Cortical Neurons. Retrieved from [Link]

-

PubMed. (n.d.). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Retrieved from [Link]

-

Wikipedia. (n.d.). Verapamil. Retrieved from [Link]

-

MDPI. (2025, August 4). Mechanotransduction-Driven Modulation of L-Type Calcium Channels: Roles of Nitric Oxide, S-Nitrosylation, and cGMP in Rat Ventricular Cardiomyocytes. Retrieved from [Link]

-

PubChem. (n.d.). Verapamil. Retrieved from [Link]

-

YouTube. (2025, June 6). Cav1.2, Cardiac Contraction, and Calcium Channel Blockers. Retrieved from [Link]

Sources

- 1. Verapamil - Wikipedia [en.wikipedia.org]

- 2. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of verapamil enantiomers and major metabolites on the cytotoxicity of vincristine and daunomycin in human lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiologic effects of verapamil metabolites in the isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Caco-2 Permeability | Evotec [evotec.com]

- 7. enamine.net [enamine.net]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Topic: Desisopropyl Ethyl Verapamil: A Comprehensive Guide to Solubility and Stability Studies

An In-depth Technical Guide for Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, the rigorous characterization of any active pharmaceutical ingredient (API) and its related substances is paramount. Verapamil, a cornerstone calcium channel blocker, undergoes extensive metabolism, leading to various derivatives and potential impurities.[1] "Desisopropyl ethyl verapamil," a putative related substance, requires a thorough investigation of its fundamental physicochemical properties to ensure the safety, efficacy, and quality of the final drug product. This guide provides a holistic framework for conducting comprehensive solubility and stability studies for this compound, grounded in regulatory expectations and sound scientific principles. We will move beyond mere procedural lists to explore the causality behind experimental design, empowering researchers to generate robust and defensible data packages.

Introduction to Desisopropyl Ethyl Verapamil

Desisopropyl ethyl verapamil is structurally related to verapamil, a widely used medication for cardiovascular conditions.[2][3] As a potential impurity or metabolite, its presence in the verapamil drug substance or product must be controlled. Understanding its solubility is critical as it directly influences bioavailability and the design of appropriate formulations.[] Stability characterization is equally crucial; it determines how the molecule withstands environmental factors like heat, light, and pH, which is essential for defining storage conditions, re-test periods, and shelf-life.[5] This guide delineates the necessary studies to build a comprehensive physicochemical profile of desisopropyl ethyl verapamil.

Physicochemical Properties

-

Molecular Formula: C₂₇H₃₈N₂O₄

-

Molecular Weight: 454.60 g/mol [6]

-

Chemical Structure: (Assumed to be an isomer of Verapamil, where the isopropyl group is modified or relocated)

Strategic Workflow for Characterization

The overall approach involves a systematic evaluation, beginning with fundamental solubility assessments and progressing to rigorous stability trials under various stress conditions. This workflow ensures that each stage informs the next, creating an efficient and comprehensive characterization process.

Caption: Overall workflow for solubility and stability characterization.

Solubility Determination: Beyond a Single Number

Solubility dictates the rate and extent of drug absorption and is a critical parameter in pre-formulation.[][7] A comprehensive profile, rather than a single data point, is required. The equilibrium shake-flask method is the gold standard for this determination.[8]

Experimental Protocol: pH-Dependent Equilibrium Solubility

Rationale: The pH of the gastrointestinal tract varies significantly. Assessing solubility at different pH values is essential to predict in vivo dissolution. The chosen pH values (1.2, 4.5, and 6.8) represent the stomach and different regions of the small intestine, aligning with Biopharmaceutics Classification System (BCS) guidelines.

Methodology:

-

Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

-

Addition of Compound: Add an excess amount of desisopropyl ethyl verapamil to a known volume of each buffer in separate, sealed vials. The goal is to achieve a saturated solution with visible solid material remaining.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot from the supernatant.

-

Filtration: Immediately filter the aliquot through a suitable, non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilution & Analysis: Dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the validated HPLC method.

-

Quantification: Analyze the diluted sample using the validated HPLC method to determine the concentration. The experiment should be performed in triplicate for statistical validity.

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format.

| Solvent/Medium | pH | Temperature (°C) | Mean Solubility (mg/mL) ± SD |

| 0.1 N HCl | 1.2 | 37 | (Experimental Data) |

| Acetate Buffer | 4.5 | 37 | (Experimental Data) |

| Phosphate Buffer | 6.8 | 37 | (Experimental Data) |

| Purified Water | ~7.0 | 37 | (Experimental Data) |

| Methanol | N/A | 25 | (Experimental Data) |

| Acetonitrile | N/A | 25 | (Experimental Data) |

Interpretation: The pH-solubility profile will indicate whether the compound is a weak acid, a weak base, or neutral. For a basic compound like verapamil, higher solubility is expected at lower pH values. This data is foundational for formulation design, such as selecting excipients or determining if solubility-enhancing technologies are needed.[7]

Stability Profiling: A Systematic Approach

Stability testing provides evidence of how the quality of a drug substance changes over time under the influence of environmental factors.[5] It involves both forced degradation and formal stability studies as mandated by ICH guidelines.[9][10]

Forced Degradation (Stress Testing)

Rationale: Forced degradation studies are designed to intentionally degrade the compound under conditions more severe than those used for accelerated stability testing.[11][12] Their primary purposes are to:

-

Identify potential degradation products and establish degradation pathways.[13]

-

Demonstrate the specificity and stability-indicating nature of the analytical method.[14]

-

Understand the intrinsic stability of the molecule.[5]

The goal is to achieve a target degradation of 5-20%. Degradation beyond this level can lead to secondary degradation, complicating the analysis.[13]

Caption: Logical workflow for forced degradation studies.

4.1.1 Protocol: Acid/Base Hydrolysis

-

Dissolve the compound in a small amount of organic co-solvent if necessary, then dilute with 0.1 M HCl (for acid) or 0.1 M NaOH (for base) to a known concentration.

-

Incubate the solution at an elevated temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots immediately (base for the acid sample, acid for the base sample) to stop the reaction.

-

Analyze using the stability-indicating HPLC method. Verapamil itself shows susceptibility to base hydrolysis.[15]

4.1.2 Protocol: Oxidative Degradation

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Protect the solution from light to prevent photolytic interference.

-

Monitor the reaction over time by taking aliquots and analyzing via HPLC. Verapamil is known to be sensitive to oxidation.[15][16]

4.1.3 Protocol: Photostability

-

Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B specifications (a combination of visible and UV light).[14]

-

A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.

-

After the specified exposure period, analyze both the exposed and control samples by HPLC.

4.1.4 Protocol: Thermal Degradation

-

Expose the solid compound to elevated temperature (e.g., 80°C), often with controlled humidity (e.g., 75% RH).

-

Analyze the sample at a predetermined time point and compare it against a control sample stored at refrigerated or room temperature conditions.

Formal Stability Studies (ICH Q1A)

Rationale: These studies are designed to establish a re-test period for a drug substance by evaluating its stability under standardized storage conditions that simulate long-term and accelerated environmental scenarios.[5][17]

Methodology:

-

Batch Selection: Use at least three primary batches of the drug substance.[5]

-

Packaging: Store the substance in a container that simulates the proposed packaging for storage and distribution.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency: Pull samples at specified intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, degradation products, and other relevant quality attributes.[9]

Data Presentation: Stability Summary

Results from formal stability studies should be presented in a comprehensive table.

| Test Parameter | Specification | Time Point | Long-Term (25°C/60%RH) | Accelerated (40°C/75%RH) |

| Batch 1 | Batch 1 | |||

| Appearance | White to off-white powder | 0 M | Conforms | Conforms |

| 3 M | Conforms | Conforms | ||

| 6 M | Conforms | Conforms | ||

| Assay (%) | 98.0 - 102.0 | 0 M | 99.8 | 99.8 |

| 3 M | 99.6 | 99.1 | ||

| 6 M | 99.5 | 98.5 | ||

| Individual Unspecified Impurity (%) | NMT 0.10 | 0 M | <0.05 | <0.05 |

| 3 M | 0.06 | 0.08 | ||

| 6 M | 0.07 | 0.12 | ||

| Total Impurities (%) | NMT 0.5 | 0 M | 0.15 | 0.15 |

| 3 M | 0.18 | 0.25 | ||

| 6 M | 0.20 | 0.45 |

(Note: Data shown is illustrative)

The Cornerstone: Stability-Indicating Analytical Method

A robust analytical method is the foundation of any solubility or stability study. A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[12] Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique.[15][18]

Protocol: HPLC Method Development & Validation

-

Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point for molecules like verapamil.

-

Mobile Phase Optimization: Develop a gradient elution method to ensure separation of the main peak from all potential impurities and degradants. A typical mobile phase might consist of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).[19]

-

Wavelength Selection: Determine the optimal UV detection wavelength from the UV spectrum of the analyte, typically the λmax.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to challenge the method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak and from each other.

-

Method Validation (ICH Q2(R1)): Once developed, the method must be fully validated for:

-

Specificity: Proved during the forced degradation analysis.

-

Linearity & Range: Demonstrates a direct proportional relationship between concentration and detector response.

-

Accuracy: Closeness of test results to the true value.

-

Precision: (Repeatability, Intermediate Precision, and Reproducibility).

-

Detection Limit (DL) & Quantitation Limit (QL).

-

Robustness: Ability to remain unaffected by small, deliberate variations in method parameters.

-

Conclusion

The systematic study of solubility and stability is a non-negotiable component of pharmaceutical development. For a verapamil-related substance such as desisopropyl ethyl verapamil, this process is critical for risk assessment, formulation development, and regulatory compliance. By employing the robust protocols outlined in this guide—from pH-dependent solubility profiling to ICH-compliant stability programs—and underpinning them with a fully validated, stability-indicating analytical method, researchers can build a comprehensive data package. This not only satisfies regulatory requirements but also provides a deep, mechanistic understanding of the molecule, ultimately ensuring the quality and safety of the final medicinal product.

References

-

PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Verapamil. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

-

Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. (General principles available from multiple review sources). A representative article is available at [Link]

-

Scribd. (n.d.). ICH Drug Stability Testing Guidelines. Retrieved from [Link]

-

Luminata, a-ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

ClinPGx. (n.d.). Verapamil Pathway, Pharmacokinetics. Retrieved from [Link]

-

ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ECA Academy. (2025, May 20). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

Pauli-Magnus, C., et al. (2000). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. PubMed. Retrieved from [Link]

-

Vijayabaskar, S., et al. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 137, 189-195. Retrieved from [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Fisslthaler, B., et al. (2003). Verapamil: metabolism in cultures of primary human coronary arterial endothelial cells. Drug Metabolism and Disposition, 31(10), 1255-1260. Retrieved from [Link]

-

ResearchGate. (2026, February 13). Analytical method development and validation for the analysis of Verapamil Hydrochloride and its related substances by using ultra perfomance liquid chromatography. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Verapamil. Retrieved from [Link]

-

Jilani, J. A., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(5), 1354-1361. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Retrieved from [Link]

-

Acta Scientific. (2021, April 30). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Retrieved from [Link]

-

R Discovery. (n.d.). Verapamil analogues with restricted molecular flexibility. Retrieved from [Link]

-

Gualtieri, F., et al. (1993). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation.... Journal of Medicinal Chemistry, 36(4), 439-45. Retrieved from [Link]

-

ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Dissolution Study of Active Pharmaceutical Ingredients Using the Flow Through Apparatus Usp 4. Retrieved from [Link]

-

OSTI.GOV. (1989, May 1). Synthesis of [sup 13]C-labeled verapamil compounds. Retrieved from [Link]

-

Cheméo. (n.d.). Verapamil (CAS 52-53-9) - Chemical & Physical Properties. Retrieved from [Link]

-

Inxight Drugs. (n.d.). DESISOPROPYL N-PROPYL VERAPAMIL. Retrieved from [Link]

- Google Patents. (n.d.). US10144703B2 - Process for the preparation of Verapamil hydrochloride.

-

Schmid, D., et al. (2003). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes.... PubMed. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Verapamil. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme of verapamil photochemical degradation. Retrieved from [Link]

- Google Patents. (n.d.). WO2016181292A1 - A process for the preparation of verapamil hydrochloride.

-

PMC. (n.d.). Comparative Analysis of Verapamil Pharmacokinetics. National Center for Biotechnology Information. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2009, June 13). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024, October 20). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. Retrieved from [Link]

Sources

- 1. CAS 52-53-9: Verapamil | CymitQuimica [cymitquimica.com]

- 2. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Verapamil - Wikipedia [en.wikipedia.org]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. Verapamil [webbook.nist.gov]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. nelsonlabs.com [nelsonlabs.com]

- 15. Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rjptonline.org [rjptonline.org]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 18. HPLC Method for Analysis of Verapamil | SIELC Technologies [sielc.com]

- 19. actascientific.com [actascientific.com]

In Silico Modeling of Desisopropyl Ethyl Verapamil Binding to the L-Type Calcium Channel (Ca_v1.2): A Computational Workflow

Executive Summary

The rational design and optimization of phenylalkylamine calcium channel blockers require a rigorous understanding of their state-dependent binding mechanisms. Verapamil and its derivatives, including the structural analog Desisopropyl ethyl verapamil (DEV) , exert their antiarrhythmic and antihypertensive effects by binding to the central cavity of the voltage-gated L-type calcium channel (Ca_v1.2) [1]. Because these ligands preferentially target the inactivated state of the channel, static structural modeling is insufficient.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating computational pipeline for modeling DEV binding. This guide synthesizes quantum mechanics (QM), molecular docking, explicit-lipid molecular dynamics (MD), and Free Energy Perturbation (FEP) to ensure high-fidelity thermodynamic predictions.

Target Architecture & State-Dependent Modeling

Ca_v1.2 is a complex transmembrane protein. Phenylalkylamines like DEV do not bind to the resting state; they require the channel to open and subsequently inactivate, which splays the S6 helices and exposes the high-affinity binding pocket within the central cavity [2].

Causality in Structural Selection

Using a resting-state structure for docking will yield false negatives due to steric occlusion by the intracellular activation gate. Therefore, we must utilize cryo-EM structures of the Ca_v1.2 channel captured in the inactivated state (or homology models derived from the Ca_v1.1 inactivated state) [3].

Fig 1: State-dependent binding mechanism of DEV to the Cav1.2 channel.

Ligand Preparation: Desisopropyl Ethyl Verapamil (DEV)

Metabolic profiling of verapamil often reveals N-dealkylated derivatives that maintain varying degrees of target affinity [4]. DEV represents a specific structural modification where the isopropyl group is replaced by an ethyl moiety, altering the steric bulk and lipophilicity.

Step-by-Step Methodology: QM Charge Derivation

Standard force field charges (e.g., AM1-BCC) often fail to capture the precise electrostatic polarization of the tertiary amine interacting with the Ca_v1.2 selectivity filter.

-

Conformational Search: Generate 3D conformers of DEV using OPLS4.

-

Protonation: Set the pH to 7.4. The tertiary amine (pKa ~8.9) must be modeled in its protonated (+1) state.

-

Quantum Mechanics (QM): Optimize the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

-

Charge Assignment: Derive Restrained Electrostatic Potential (RESP) charges to ensure accurate electrostatic complementarity with the negatively charged EEEE locus (glutamate residues) of the channel pore.

Data Presentation: Ligand Comparison

| Parameter | Verapamil | Desisopropyl Ethyl Verapamil (DEV) |

| Molecular Formula | C₂₇H₃₈N₂O₄ | C₂₆H₃₆N₂O₄ |

| Molecular Weight | 454.61 g/mol | 440.58 g/mol |

| Net Charge (pH 7.4) | +1 (Protonated Amine) | +1 (Protonated Amine) |

| Predicted LogP | 3.8 | 3.5 |

| Target State Affinity | Inactivated > Open >> Resting | Inactivated > Open >> Resting |

Molecular Docking & Pose Evaluation

Protocol & Causality

Docking must be restricted to the central cavity. The grid box is centered on the S6 helices of Domains III and IV, specifically targeting conserved Tyrosine, Phenylalanine, and Isoleucine residues that form the hydrophobic floor of the binding site [1].

-

Self-Validating System: Before docking DEV, the native verapamil ligand must be re-docked into the cryo-EM structure. If the Root Mean Square Deviation (RMSD) of the top-scoring pose exceeds 2.0 Å compared to the experimental coordinates, the grid parameters are invalid and must be recalibrated.

Molecular Dynamics (MD) in Explicit Lipid Bilayers

Docking scores are heavily penalized by the lack of explicit solvent entropy and lipid bilayer mechanics. Because Ca_v1.2 is a transmembrane protein, the lateral pressure profile of the lipid bilayer directly dictates the volume and shape of the binding pocket.

Step-by-Step Methodology: System Setup

-

Membrane Embedding: Embed the Ca_v1.2-DEV complex into a heterogeneous lipid bilayer consisting of POPC and Cholesterol (3:1 molar ratio) using CHARMM-GUI.

-

Solvation: Solvate the system with TIP3P water molecules.

-

Ionization: Neutralize the system and add 0.15 M KCl to mimic the intracellular/extracellular ionic gradient.

-

Equilibration: Execute a multi-step equilibration phase (Table 2).

Causality of Gradual Restraint Release

Why do we gradually release restraints during equilibration? If positional restraints are removed instantaneously, high-energy steric clashes at the protein-lipid interface will cause artificial membrane deformation and water penetration into the hydrophobic core, irreversibly destroying the structural integrity of the Ca_v1.2 pore.

Data Presentation: MD Equilibration Protocol

| Step | Ensemble | Time (ns) | Restraints (kcal/mol·Å²) | Purpose |

| 1 | NVT | 0.25 | 10.0 (Protein/Lipid) | System heating to 310 K |

| 2 | NPT | 0.50 | 5.0 (Protein/Lipid) | Density equilibration |

| 3 | NPT | 1.00 | 2.5 (Protein backbone) | Bilayer area relaxation |

| 4 | NPT | 5.00 | 0.5 (Cα atoms only) | Side-chain packing |

| 5 | NPT | 1000.0 | None (Unrestrained) | Production sampling |

Binding Free Energy Calculations (FEP)

To quantify the exact thermodynamic impact of replacing the isopropyl group with an ethyl group, we employ Free Energy Perturbation (FEP).

Protocol & Self-Validation

-

Alchemical Transformation: Define a thermodynamic cycle mutating Verapamil into DEV across 16 λ (lambda) windows.

-

Sampling: Run 10 ns of Hamiltonian replica exchange MD per λ window.

-

Self-Validating System (Hysteresis Check): To ensure the thermodynamic cycle is closed and valid, the hysteresis between the forward (Verapamil → DEV) and reverse (DEV → Verapamil) transformations must be calculated. A hysteresis error > 0.5 kcal/mol indicates insufficient phase space sampling , requiring the simulation time per λ window to be extended.

Fig 2: End-to-end in silico workflow for modeling DEV binding to Cav1.2.

References

-

Li, Y., & Shi, Y. (2019). How CaV1.2-Bound Verapamil Blocks Ca2+ Influx into Cardiomyocyte: Atomic Level Views. ResearchGate. Available at:[Link]

-

Chen, Z., et al. (2022). EMC holdase:CaV1.2/CaVβ3 complex and CaV1.2 channel structures reveal CaV assembly and drug binding mechanisms. bioRxiv. Available at:[Link]

-

Zhorov, B. S. (2019). Molecular Modeling in Studies of Ion Channels and their Modulation by Ligands. Elibrary.ru. Available at: [Link]

-

Kalgutkar, A. S., et al. (2010). The role of metabolites in predicting drug-drug interactions: Focus on irreversible P450 inhibition. PubMed Central (PMC). Available at:[Link]

Novel Verapamil Analog Synthesis and Characterization: A Senior Application Scientist's Perspective

An In-Depth Technical Guide

Abstract

Verapamil, a phenylalkylamine derivative, is a cornerstone therapeutic agent for cardiovascular diseases, primarily functioning as an L-type calcium channel blocker.[1][2][3] Its clinical utility in treating hypertension, angina, and supraventricular arrhythmias is well-established.[1][4] However, the quest for agents with enhanced pharmacological profiles—such as improved tissue selectivity, greater potency, or novel therapeutic applications like overcoming multidrug resistance (MDR) in cancer—necessitates the exploration of novel structural analogs.[5] This guide provides a comprehensive, field-proven framework for the rational synthesis and rigorous characterization of a novel verapamil analog, using Gallopamil as an illustrative model. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Rationale for Verapamil Analog Development

Verapamil exerts its therapeutic effects by inhibiting the influx of Ca²⁺ ions through voltage-gated L-type calcium channels, which are critical in both cardiac and vascular smooth muscle.[2][3] This blockade leads to vasodilation, a reduction in myocardial contractility (negative inotropy), and a slowing of atrioventricular (AV) node conduction.[1][2] While effective, the clinical profile of verapamil is not without limitations, including potential side effects like constipation and a negative impact on patients with heart failure.

The development of analogs is driven by several key objectives:

-

Enhanced Selectivity: To design molecules that preferentially target calcium channels in vascular smooth muscle over cardiac tissue, thereby minimizing cardiac side effects.

-

Improved Potency: To increase the binding affinity and inhibitory effect at the target channel, potentially allowing for lower therapeutic doses.

-

Modified Pharmacokinetics: To optimize absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and a more favorable dosing regimen.

-

Novel Applications: Structure-activity relationship (SAR) studies have shown that certain verapamil analogs exhibit potent activity in reversing P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells, an activity partially separable from their calcium channel blocking effects.[5]

The following diagram illustrates the fundamental mechanism of verapamil and highlights key structural regions amenable to modification for analog development.

Caption: High-level workflow for the synthesis of a verapamil analog (Gallopamil).

Experimental Protocol: Synthesis of Gallopamil

Causality: The chosen synthetic route is a convergent synthesis, which is generally more efficient for complex molecules. The reductive amination in Step 2 is a highly reliable and widely used method for forming carbon-nitrogen bonds.

Step 1: Synthesis of α-Isopropyl-3,4,5-trimethoxyphenylacetonitrile

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium amide in 1,2-dimethoxyethane.

-

Reaction: Add 3,4,5-trimethoxyphenylacetonitrile to the suspension. The mixture is stirred under a nitrogen atmosphere.

-

Alkylation: Slowly add 2-bromopropane and heat the mixture to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Rationale: The sodium amide acts as a strong base to deprotonate the carbon alpha to the nitrile group, creating a nucleophile that then attacks the 2-bromopropane.

-

Workup: After completion, the reaction is cooled, and excess sodium amide is quenched carefully with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

Step 2: Reductive Amination to form Gallopamil

-

Intermediate Formation: The nitrile from Step 1 is coupled with 1-chloro-3-iodopropane to form an intermediate halide.

-

Coupling: This intermediate is then reacted with N-methylhomoveratrylamine in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile. Rationale: This is a nucleophilic substitution reaction where the secondary amine displaces the halide to form the core structure of Gallopamil.

-

Monitoring: The reaction is heated, and progress is monitored by TLC or HPLC until the starting materials are consumed.

-

Workup: The mixture is filtered, and the solvent is removed in vacuo. The residue is dissolved in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated.

Step 3: Purification by Column Chromatography

-

Preparation: The crude product from Step 2 is purified using silica gel column chromatography.

-

Elution: A solvent system (e.g., a gradient of hexane and ethyl acetate) is used to elute the product. The choice of solvent is critical and is typically determined by preliminary TLC analysis. Rationale: Chromatography separates the desired product from unreacted starting materials and side products based on differential polarity.

-

Collection: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent evaporated.

Step 4: Conversion to Gallopamil Hydrochloride

-

Dissolution: The purified Gallopamil base is dissolved in a dry solvent like diethyl ether or isopropanol.

-

Precipitation: A solution of hydrochloric acid in the same solvent is added dropwise with stirring.

-

Isolation: The precipitated Gallopamil HCl salt is collected by filtration, washed with cold, dry solvent, and dried under vacuum. Rationale: Converting the free base to a hydrochloride salt often yields a stable, crystalline solid that is easier to handle, purify, and formulate than the free base.

Comprehensive Characterization of the Novel Analog

Once synthesized, the novel analog must be rigorously characterized to confirm its identity, purity, and pharmacological activity. This process is a self-validating system; each step provides data that must be consistent with the results of the others.

Caption: Logical workflow for the comprehensive characterization of a novel analog.

Purity and Structural Elucidation

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds. [6][7][8]

-

Protocol: Purity Analysis by RP-HPLC

-

System: A reverse-phase HPLC system with a C18 column and a UV detector.

-

Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized analog in the mobile phase.

-

Injection: Inject 10 µL of the sample.

-

Detection: Monitor the elution profile at the λmax of the compound (e.g., 278 nm for verapamil-like structures). [9] 6. Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. [10]A purity level of >95% is typically required for subsequent in vitro assays.

-

Spectroscopic Methods are used to confirm the chemical structure.

| Technique | Purpose | Expected Result for Gallopamil |

| ¹H & ¹³C NMR | Maps the carbon-hydrogen framework of the molecule. | The spectra should show characteristic peaks corresponding to the aromatic protons, methoxy groups, isopropyl group, and the aliphatic chain, consistent with the proposed structure. [11] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | A high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the Gallopamil free base. |

| FTIR Spectroscopy | Identifies the functional groups present. | The spectrum should display characteristic absorption bands for C≡N (nitrile), C-O (ether), and aromatic C-H bonds. |

In Vitro Pharmacological Characterization

L-Type Calcium Channel Inhibition Assay

A calcium flux assay is a robust method to measure the direct inhibitory effect of the analog on L-type calcium channels in a cellular context. [12][13][14]

-

Protocol: Fluorescent Calcium Flux Assay

-

Cell Culture: Plate a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the channel, or primary cardiomyocytes) in a 96-well black, clear-bottom plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. [13][14]Rationale: These dyes are cell-permeant and become fluorescent upon binding to intracellular calcium. Their fluorescence intensity is directly proportional to the intracellular calcium concentration.

-

Compound Addition: Add varying concentrations of the synthesized analog, verapamil (as a positive control), and a vehicle control (e.g., DMSO) to the wells. Incubate for a defined period.

-

Depolarization: Stimulate calcium influx by adding a depolarizing agent, such as a high concentration of potassium chloride (KCl).

-

Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FlexStation 3). [12] 6. Data Analysis: The inhibition of the calcium influx is calculated for each concentration of the analog. The data are plotted to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) value is determined.

-

Cytotoxicity Assay

The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [15][16]

-

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a relevant cell line (e.g., the same line used for the calcium flux assay, or a cancer cell line if evaluating for MDR reversal) in a 96-well plate and allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the novel analog for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. [17]Rationale: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. [15] 4. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. [18] 5. Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm. 6. Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. A dose-response curve is generated to determine the CC₅₀ (half-maximal cytotoxic concentration).

-

Data Interpretation and Future Directions

The culmination of this work is a comprehensive data package. The ideal novel analog would exhibit high purity (>95%), a confirmed structure, potent inhibition of L-type calcium channels (low IC₅₀ value), and low cytotoxicity (high CC₅₀ value). The ratio of cytotoxicity to potency (CC₅₀/IC₅₀) provides a therapeutic index, a critical parameter in early drug development.

Should the analog demonstrate a promising profile, future steps would include:

-

Selectivity Profiling: Testing the compound against other ion channels (e.g., Na⁺, K⁺ channels) to determine its specificity. [19]* In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of hypertension or arrhythmia.

-

Lead Optimization: If necessary, further structural modifications can be made based on the SAR data obtained to improve the compound's properties.

This structured approach, blending rational synthesis with rigorous, multi-faceted characterization, provides the robust and reliable data necessary to advance a novel verapamil analog through the drug discovery pipeline.

References

-

Broxterman, H.J., Pinedo, H.M., et al. (1989). Structure-activity relationship of verapamil analogs and reversal of multidrug resistance. Cancer Research. Available at: [Link]

-

Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology. Available at: [Link]

-

Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. Available at: [Link]

-

Mannhold, R., et al. (1982). Investigations on the structure-activity relationships of verapamil. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Rampe, D., et al. (1993). Verapamil analogs with restricted molecular flexibility: synthesis and pharmacological evaluation. Journal of Medicinal Chemistry. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Verapamil Hydrochloride? Patsnap Synapse. Available at: [Link]

-

Bayer, R., et al. (1993). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation. Journal of Medicinal Chemistry. Available at: [Link]

-

eDrug. (2016). Verapamil. eDrug. Available at: [Link]

-

Pharma Now. (n.d.). Why HPLC Is Essential in the Pharmaceutical Industry. Pharma Now. Available at: [Link]

-

Pule, C.M., et al. (2014). Synthesis of new verapamil analogues and their evaluation in combination with rifampicin against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Available at: [Link]

-

Labotec. (n.d.). HPLC in pharmaceutical analysis. Labotec. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

-

Butora, G., et al. (1991). Some New Analogues of Verapamil and Mepamil. Synthesis and Basic Pharmacological Properties. Collection of Czechoslovak Chemical Communications. Available at: [Link]

-

Wikipedia. (n.d.). Verapamil. Wikipedia. Available at: [Link]

-

Liu, Y., et al. (2023). Intracellular calcium imaging for agonist screening. STAR Protocols. Available at: [Link]

-

ResearchGate. (n.d.). Structure activity relationship between Verapamil-S conformations 4... ResearchGate. Available at: [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

-

Nelson, W.L., et al. (1989). Synthesis and identification of the N-glucuronides of norgallopamil and norverapamil. Drug Metabolism and Disposition. Available at: [Link]

-

Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. Available at: [Link]

-

Synfacts. (2016). Synthesis of (R)-Verapamil by Enantioselective Heck Arylation. Thieme. Available at: [Link]

-

LCGC International. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. Available at: [Link]

-

Sastry, C.S.P., et al. (2004). Spectrophotometric method for the determination of verapamil hydrochloride in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Revanasiddappa, H.D., & Manju, B. (2001). Optimized and Validated Spectrophotometric Methods for the Determination of Verapamil Hydrochloride in Drug Formulations. ScienceAsia. Available at: [Link]

-

SCIRP. (n.d.). Simultaneous Determination of Verapamil Hydrochloride and Gliclazide... SCIRP. Available at: [Link]

-

Seelig, A., & Bunge, A. (2007). Interaction of Verapamil with Lipid Membranes and P-Glycoprotein. Biophysical Journal. Available at: [Link]

-

Vega-Vela, V.R., et al. (2014). Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. Frontiers in Physiology. Available at: [Link]

-

Min, G. (2011). Synthesis of Gallopamil Hydrochloride. Chinese Journal of Synthetic Chemistry. Available at: [Link]

-

Ncardia. (n.d.). Calcium transients Assay. Ncardia. Available at: [Link]

-

Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. Available at: [Link]

-

Gilani, A.H., et al. (2005). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytotherapy Research. Available at: [Link]

-

Mann, G., et al. (1985). Structure-activity relationship studies in the field of calcium(II) antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Drugs.com. (2026). Verapamil: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]

-

Sulyma, M. (2018). Spectrophotometric determination of verapamil hydrochloride using bromokresol green. Der Pharma Chemica. Available at: [Link]

-

El-Kosasy, A.M., et al. (2010). Spectrofluorometric Determination of Verapamil Hydrochloride in Pharmaceutical Preparations and Human Plasma Using Organized Media. Journal of Fluorescence. Available at: [Link]

-

Pediatric Care Online. (n.d.). Verapamil. American Academy of Pediatrics. Available at: [Link]

-

Theodore, L.J., & Nelson, W.L. (1987). Stereospecific synthesis of the enantiomers of verapamil and gallopamil. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Block by verapamil, its analogs, and antiarrhythmic drugs. ResearchGate. Available at: [Link]

-

Ramdeehul, S., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development. Available at: [Link]

-

Khan, I., et al. (2018). Identification and Investigation of Chalcone Derivatives as Calcium Channel Blockers. Medicinal Chemistry. Available at: [Link]

-

ION Biosciences. (n.d.). Ion Channel Assay Services. ION Biosciences. Available at: [Link]

-

Feldman, R.D., et al. (1986). The interaction of verapamil and norverapamil with beta-adrenergic receptors. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Wikimedia Commons. (2024). File:Gallopamil synthesis.svg. Wikimedia Commons. Available at: [Link]

-

OSTI.GOV. (1984). Assay for calcium channels. U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]

- 3. Verapamil – eDrug [edrug.mvm.ed.ac.uk]

- 4. drugs.com [drugs.com]

- 5. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmanow.live [pharmanow.live]

- 7. labotec.co.za [labotec.co.za]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. scirp.org [scirp.org]

- 10. torontech.com [torontech.com]

- 11. Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha- isopropyl-3,4-dimethoxybenzene-acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 13. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. ionbiosciences.com [ionbiosciences.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. cyrusbio.com.tw [cyrusbio.com.tw]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]

An In-Depth Technical Guide to the Metabolic Pathway Prediction of Desisopropyl Ethyl Verapamil

Introduction: Navigating the Metabolic Fate of a Novel Verapamil Analogue

Verapamil, a cornerstone of cardiovascular therapy, is a calcium channel blocker used to manage hypertension, angina, and certain cardiac arrhythmias.[1][2] Its therapeutic efficacy is intrinsically linked to its complex metabolism, which is predominantly hepatic and subject to significant first-pass effects.[1][3] The biotransformation of verapamil is extensive, yielding at least 12 metabolites, with the primary pathways being N-dealkylation, N-demethylation, and O-demethylation, largely mediated by cytochrome P450 (CYP) enzymes, most notably CYP3A4.[4][5]

This guide addresses the metabolic pathway prediction of a specific, less-characterized analogue: desisopropyl ethyl verapamil . As this compound is not a commonly documented metabolite, we will first define its structure based on established metabolic transformations of the parent drug, verapamil. "Desisopropyl" signifies the removal of the isopropyl group, a known but less common metabolic step. The "ethyl" component of the name is ambiguous; for the purposes of this guide, we will interpret "desisopropyl ethyl verapamil" as a theoretical metabolite that has undergone both the removal of the isopropyl group and an N-dealkylation event leading to the loss of a larger ethyl-containing side chain.

Understanding the metabolic fate of such a novel analogue is crucial for several reasons. Firstly, metabolites can possess their own pharmacological activity or toxicity, influencing the overall safety and efficacy profile of a drug. For instance, norverapamil, a major metabolite of verapamil, retains about 20% of the vasodilatory activity of the parent compound.[4] Secondly, predicting metabolic pathways is a critical step in drug development, helping to anticipate potential drug-drug interactions and to design molecules with improved pharmacokinetic properties.[6]

This guide will provide a comprehensive framework for predicting the metabolic pathway of desisopropyl ethyl verapamil, grounded in the established metabolism of verapamil. We will explore both in silico (computational) and in vitro (experimental) methodologies, offering not just protocols but the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals seeking to apply a rigorous, evidence-based approach to metabolite prediction and identification.

Part 1: The Foundational Metabolism of Verapamil: A Blueprint for Prediction

To predict the metabolism of a verapamil analogue, we must first thoroughly understand the biotransformation of the parent compound. Verapamil's metabolism is a complex network of reactions primarily occurring in the liver.[4] The major metabolic routes are:

-

N-Demethylation: This reaction, primarily catalyzed by CYP3A4, CYP3A5, and CYP2C8, results in the formation of norverapamil, one of the most significant metabolites.[4][7]

-

N-Dealkylation: This process involves the cleavage of the larger N-alkyl side chain. It is also mediated by CYP3A4, CYP3A5, and CYP2C8, leading to the formation of a metabolite known as D-617.[2][7]

-

O-Demethylation: The removal of methyl groups from the two methoxy groups on the aromatic rings is carried out by enzymes of the CYP2C subfamily, including CYP2C8, CYP2C9, and CYP2C18.[4][8]

These primary (Phase I) metabolites can then undergo further biotransformation, including secondary dealkylation or hydroxylation, as well as conjugation reactions (Phase II), such as glucuronidation, to form more water-soluble compounds that are more easily excreted.[3]

The following diagram illustrates the primary metabolic pathways of verapamil, which will serve as our reference for predicting the fate of desisopropyl ethyl verapamil.

Caption: Primary Phase I metabolic pathways of Verapamil.

Part 2: Predicted Metabolic Pathways of Desisopropyl Ethyl Verapamil

Given the defined structure of "desisopropyl ethyl verapamil" (having lost both the isopropyl group and the N-alkyl side chain containing the tertiary amine), this molecule is already a secondary or tertiary metabolite of verapamil. Its further metabolism would likely involve modifications to the remaining structural features, primarily the aromatic rings and the remaining N-methyl group.

Based on the known metabolic reactions for verapamil, we can predict the following subsequent biotransformations for desisopropyl ethyl verapamil:

-

O-Demethylation: The methoxy groups on the phenyl rings are susceptible to O-demethylation by CYP2C enzymes. This would result in the formation of one or more phenolic metabolites.[9] This increases the polarity of the molecule, preparing it for conjugation.

-

Hydroxylation: Aromatic hydroxylation is another common metabolic reaction. The phenyl rings could be hydroxylated, likely at positions ortho or para to the existing substituents.

-

Phase II Conjugation: The newly formed hydroxyl groups from O-demethylation or hydroxylation are prime sites for Phase II conjugation reactions. The most common of these would be glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), or sulfation, catalyzed by sulfotransferases (SULTs). These reactions dramatically increase water solubility and facilitate excretion.[10]

The predicted cascade is visualized below:

Caption: Predicted metabolic fate of Desisopropyl Ethyl Verapamil.

Part 3: A Systematic Approach to Prediction and Verification

A robust prediction of metabolic pathways requires a combination of computational modeling and experimental validation. This dual approach allows for the generation of hypotheses (in silico) which can then be tested and confirmed in the laboratory (in vitro).

In Silico Prediction Workflow

Computational tools offer a rapid and cost-effective means of predicting metabolic fate.[11] These tools use either rule-based systems derived from known metabolic reactions or machine-learning models trained on large datasets of metabolic transformations.[12]

Objective: To predict the likely sites of metabolism on desisopropyl ethyl verapamil and the structures of the resulting metabolites.

Methodology:

-

Molecule Input: The 2D structure of desisopropyl ethyl verapamil is drawn or imported into the prediction software (e.g., StarDrop™, MetaSite, BioTransformer).[11][13]

-

Model Selection: A model for human metabolism is selected, which will typically include predictions for metabolism by major CYP450 isoforms and Phase II enzymes.

-

Prediction Execution: The software analyzes the molecule to identify "hot spots" – atoms or bonds that are most likely to be modified by metabolic enzymes. It then applies a library of biotransformation rules to generate the structures of potential metabolites.

-

Result Analysis: The output will be a list of predicted metabolites, often ranked by likelihood. The software may also indicate which enzymes are likely responsible for each transformation.

Caption: Workflow for in silico metabolic pathway prediction.

In Vitro Experimental Verification

In vitro assays using human-derived liver fractions are the gold standard for confirming predicted metabolic pathways and identifying novel metabolites.[10][14] Human liver microsomes are subcellular fractions that are rich in Phase I CYP enzymes, making them ideal for studying the initial oxidative metabolism of a compound.[15][16] For a more complete picture including Phase II metabolism, hepatocytes (intact liver cells) are preferred as they contain both Phase I and Phase II enzymes, as well as necessary cofactors.[6][17]

Objective: To experimentally generate, identify, and characterize the metabolites of desisopropyl ethyl verapamil.

Protocol: Metabolic Stability Assay using Human Liver Microsomes (HLM)

-

Preparation of Reagents:

-

Prepare a stock solution of desisopropyl ethyl verapamil (e.g., 10 mM in DMSO).

-

Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare a NADPH regenerating system (NRS) or a solution of NADPH (1 mM final concentration).

-

-

Incubation:

-

Pre-warm the HLM suspension and the test compound working solution to 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NRS or NADPH to the HLM suspension.

-

Immediately add the test compound to the reaction mixture to achieve a final concentration of 1 µM.

-

Incubate at 37°C in a shaking water bath.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction immediately by adding the aliquot to a tube containing a 2:1 ratio of ice-cold acetonitrile with an internal standard. This precipitates the proteins and stops the enzymatic activity.

-

-

Sample Processing:

-

Vortex the quenched samples thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[18][19]

-

The LC system separates the parent compound from its metabolites based on their physicochemical properties (e.g., polarity).[20]

-

The MS/MS system detects the ions based on their mass-to-charge ratio (m/z) and fragments them to obtain structural information.[20][21]

-

Data Analysis and Interpretation:

-

Metabolite Profiling: Compare the chromatograms of the t=0 sample with later time points. New peaks that appear over time are potential metabolites.

-

Structural Elucidation: The high-resolution mass spectrometer provides the accurate mass of the potential metabolite, from which a molecular formula can be deduced. The fragmentation pattern (MS/MS spectrum) provides clues to the structure of the metabolite, such as the site of hydroxylation or demethylation.[19] This data is compared against the in silico predictions.

The following table summarizes the expected mass shifts for the predicted metabolic reactions: